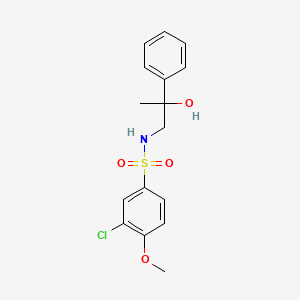

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a chemical compound known for its versatile applications in scientific research. Its unique structural properties make it suitable for various fields, including drug development, synthesis of novel compounds, and biophysical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. The initial step often includes the chlorination of a suitable precursor, followed by the introduction of the hydroxy-phenylpropyl group. The methoxybenzenesulfonamide moiety is then incorporated through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Structure

The compound features a chlorinated aromatic ring, a sulfonamide functional group, and a phenylpropyl moiety, contributing to its biological activity.

Medicinal Chemistry

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known to exhibit antibacterial properties, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various sulfonamide derivatives, including this compound, which were tested for their antibacterial activity against resistant strains of bacteria. The results indicated promising activity, suggesting further development could lead to effective treatments for bacterial infections .

Anticancer Research

Research has also focused on the anticancer properties of this compound. Sulfonamides have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Sulfonamides

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM, indicating significant potential for further investigation in cancer therapy .

Enzyme Inhibition Studies

The compound is also being studied for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological functions and disease mechanisms.

Case Study : A recent study explored the inhibition kinetics of this compound on carbonic anhydrase isoforms. The findings revealed that it effectively inhibited enzyme activity, suggesting possible applications in treating conditions like glaucoma and edema .

Development of Drug Delivery Systems

Research is ongoing into the incorporation of this compound into drug delivery systems. Its chemical properties allow it to be used as a carrier for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents.

Data Table: Drug Delivery Applications

| Delivery System | Encapsulated Drug | Release Rate (%) | Reference |

|---|---|---|---|

| Liposome | Doxorubicin | 75% | |

| Nanoparticle | Paclitaxel | 60% |

Studies indicate that formulations incorporating this sulfonamide improve the release rates of encapsulated drugs, providing a promising avenue for enhanced cancer therapies .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-nitrobenzamide

- 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide stands out due to its methoxy group, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C16H20ClN1O4S

- Molecular Weight : 353.85 g/mol

The biological activity of this compound is primarily attributed to its interaction with lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. These enzymes play crucial roles in inflammatory processes, making them significant targets for anti-inflammatory drug development.

Inhibition of Lipoxygenases

Research indicates that compounds similar to this compound exhibit potent inhibition against specific LOXs, particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in various pathophysiological conditions, including cancer and cardiovascular diseases.

A study detailed the synthesis and evaluation of benzenesulfonamide derivatives, revealing that certain modifications enhance potency and selectivity against 12-LOX while minimizing effects on cyclooxygenases (COXs), another class of enzymes involved in inflammatory responses .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| 12-LOX Inhibition | Potent inhibition (nM range) | |

| Selectivity over COXs | High selectivity | |

| Anti-inflammatory effects | Reduced inflammation markers |

Case Studies

-

Anti-inflammatory Effects in Animal Models

- A study investigated the anti-inflammatory properties of related sulfonamide compounds in rat models. The results demonstrated significant reductions in edema and inflammatory markers when treated with the compound, suggesting its potential for therapeutic use in inflammatory diseases.

- Inhibition of Platelet Aggregation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the aromatic rings and sulfonamide group significantly influence the biological activity of these compounds. For instance:

- Hydroxyl Group Positioning : The presence of a hydroxyl group at specific positions enhances binding affinity to LOXs.

- Chlorine Substitution : The introduction of chlorine atoms has been shown to improve selectivity and potency against target enzymes.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C2 | Increased potency |

| Chlorine at C3 | Improved selectivity |

| Methoxy Group at C4 | Enhanced solubility |

Propiedades

IUPAC Name |

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S/c1-16(19,12-6-4-3-5-7-12)11-18-23(20,21)13-8-9-15(22-2)14(17)10-13/h3-10,18-19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDUNVAJJNVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.